molecular formula C11H22N2O2 B1582721 N,N,N',N'-Tetraethylmalonamide CAS No. 33931-42-9

N,N,N',N'-Tetraethylmalonamide

Cat. No. B1582721
CAS RN: 33931-42-9
M. Wt: 214.3 g/mol
InChI Key: RTHWPWJSSJEQNU-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetraethylmalonamide” is a chemical compound with the molecular formula C11H22N2O2 . It has an average mass of 214.305 Da and a monoisotopic mass of 214.168121 Da .


Molecular Structure Analysis

“N,N,N’,N’-Tetraethylmalonamide” has a complex molecular structure. It contains a total of 36 bonds, including 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 tertiary amides (aliphatic) .


Physical And Chemical Properties Analysis

“N,N,N’,N’-Tetraethylmalonamide” has a density of 1.0±0.1 g/cm3, a boiling point of 331.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.5±3.0 kJ/mol, and it has a flash point of 133.3±15.5 °C . The compound’s index of refraction is 1.465, and it has a molar refractivity of 60.5±0.3 cm3 .

Scientific Research Applications

Coordination with Lanthanides

N,N,N',N'-Tetraethylmalonamide shows significant potential in the coordination with trivalent lanthanides. A study by Tyumentsev et al. (2017) explored how this ligand forms complexes with lanthanides in both solid and solution states, indicating its potential for liquid-liquid extraction of metal ions (Tyumentsev et al., 2017).

Complexation with Lanthanum(III) Nitrate

Another application involves the complexation of lanthanum(III) nitrate with N,N,N',N'-Tetraethylmalonamide. Thuéry et al. (1999) described the formation of different forms of this complex, highlighting its dynamic behavior in various conditions (Thuéry et al., 1999).

Interaction with Ytterbium

Research by Drew et al. (2000) detailed the crystallization of a complex involving ytterbium and a bromo-substituted version of N,N,N',N'-Tetraethylmalonamide, demonstrating the ligand's versatility in forming complexes with different rare earth elements (Drew et al., 2000).

Solvent Extraction of Iron(III)

N,N,N',N'-Tetraethylmalonamide derivatives have been investigated for their efficiency in the solvent extraction of iron(III) from chloride solutions. Paiva and Costa (2005) demonstrated the suitability of these compounds for selective removal of Fe(III), underscoring their relevance in hydrometallurgy (Paiva & Costa, 2005).

Extraction of Tetravalent Uranium

In a more recent study, Guo and Chu (2020) utilized a derivative of N,N,N',N'-Tetraethylmalonamide for the extraction of tetravalent uranium from aqueous nitric acid solutions, highlighting the ligand's utility in nuclear waste management (Guo & Chu, 2020).

Ionophores for Alkali and Alkaline Earth Metal Cations

N,N,N',N'-Tetraethylmalonamide and its derivatives have also been explored as ionophores for alkali and alkaline earth metal cations. Erne et al. (1982) investigated the selectivity of these compounds in solvent polymeric membranes, revealing their potential in ion-selective electrodes (Erne et al., 1982).

Interaction with Actinides

The ligand's interaction with actinides was also studied, with Auwer et al. (2000) examining the coordination of N,N,N',N'-Tetraethylmalonamide with various lanthanides and comparing these findings with americium complexes. This research is crucial for the development of selective actinide extraction processes (Auwer et al., 2000).

Safety And Hazards

“N,N,N’,N’-Tetraethylmalonamide” can cause skin irritation and serious eye irritation . Precautions should be taken when handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

N,N,N',N'-tetraethylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-12(6-2)10(14)9-11(15)13(7-3)8-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHWPWJSSJEQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338892
Record name N,N,N',N'-Tetraethylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetraethylmalonamide

CAS RN

33931-42-9
Record name N,N,N',N'-Tetraethylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Tetraethylmalonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
C Den Auwer, MC Charbonnel, MGB Drew… - Inorganic …, 2000 - ACS Publications
To fine-tune the design of optimized donor ligands for nuclear waste actinide selective extraction, both electronic and molecular structures of the actinide complexes that are formed …
Number of citations: 71 pubs.acs.org
MGB Drew, MJ Hudson, PB Iveson, C Madic - Journal of chemical …, 2000 - Springer
[Yb(L(NO 3 ) 2 (H 2 O) 2 ](NO 3 ), L = bromo-N,N,N′,N′-tetraethylmalonamide crystallizes in the triclinic spacegroup P-1 with cell dimensions a = 9.030(9), b = 12.036(12), c = 12.392(…
Number of citations: 6 link.springer.com
P Thuéry, M Nierlich, MC Charbonnel, C Den Auwer… - Polyhedron, 1999 - Elsevier
A monoclinic form of the complex between lanthanum(III) nitrate and tetraethylmalonamide (TEMA), La(NO 3 ) 3 (TEMA) 2 , 1, differing from the triclinic form 2 previously reported, is …
Number of citations: 22 www.sciencedirect.com
A Shimada, J Sulakova, Y Yang… - … Extraction and Ion …, 2014 - Taylor & Francis
A tetramethylmalonamide-functionalized resin (TMMA resin) has been developed and investigated for its ability to separate trivalent, tetravalent, and hexavalent actinide elements. As a …
Number of citations: 6 www.tandfonline.com
GYS Chan, MGB Drew, MJ Hudson… - Journal of the …, 1997 - pubs.rsc.org
The solvent extraction of actinides including Am III and Cm III together with some trivalent lanthanides from nitric acid solutions by two newly synthesized malonamides, N,N′-dimethyl-…
Number of citations: 110 pubs.rsc.org
MS Tyumentsev, MRSJ Foreman… - European Journal of …, 2017 - Wiley Online Library
The complexation of the bismalonamide ligand 2,2′‐[1,2‐phenylenebis(methylene)]bis(N,N,N′,N′‐tetraethylmalonamide) (L), bearing two C‐alkylated N,N,N′,N′‐…
AJ Canner, LM Harwood, J Cowell, JS Babra… - Journal of Solution …, 2020 - Springer
In this report, the interaction of monoamide/diamide and monoamide/diglycolamide mixtures with $${\text{UO}}_{2}^{2 + }$$ UO 2 2 + are investigated in pH = 1 methanolic nitric acid …
Number of citations: 2 link.springer.com
YU Cui, GX Sun, ZW Zhang, SX Sun - Journal of the Serbian …, 2006 - doiserbia.nb.rs
The complex [La(NO 3)3(TBMA)2] (TBMA = N,N,N’,N’-tetrabutylmalonamide) was prepared by the extraction method and characterized by single-crystal X-ray diffraction. The complex …
Number of citations: 4 doiserbia.nb.rs
C Den Auwer, M Grigoriev, C Madic, MT Presson… - … and Facilities for … - oecd-nea.org
In order to develop molecules that will be good candidates for the extractive separation of the various elements contained within nuclear fuels, 4f and 5f molecular chemistry has been …
Number of citations: 10 www.oecd-nea.org
A Balbi, R Ferreccio, M Mazzei, A Ermili… - Il Farmaco; Edizione …, 1986 - europepmc.org
N, N, N', N'-Tetrasubstituted 2-(2-aminophenoxy) malonamides (IX) in the presence of phosphorus oxychloride led to the formation of N, N-dialkyl-3-(dialkylamino)-2H-1, 4-benzoxazine-…
Number of citations: 2 europepmc.org

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